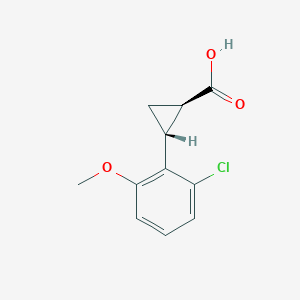![molecular formula C11H9ClN2O B2757894 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one CAS No. 1361198-02-8](/img/structure/B2757894.png)
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” is a chemical compound that has been studied for its potential anti-cancer properties . It belongs to a class of compounds known as nitrone derivatives, which have been found to exhibit attractive biological values as immuno spin trapping agents .
Synthesis Analysis
The synthesis of “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one” and similar compounds has been achieved through a Michael addition-cyclization cascade starting from vinyl selenones and (1H-indol-2yl)carboxamides using potassium hydroxide as a base . This method has been found to be cost-effective and eco-friendly .Chemical Reactions Analysis
Nitrone derivatives, including “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, are known for their [3+2] dipolar cycloaddition reactions . They are also useful radical traps in electron paramagnetic resonance (EPR) studies of organic radicals .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties :
- A study by Palomba et al. (2018) described an efficient approach to synthesize biologically relevant 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones through a domino Michael/intramolecular nucleophilic substitution pathway. This synthesis process involved various substituted vinyl selenones and 1H-indole-2-carboxamides, indicating the versatility and regioselective potential of this compound in chemical syntheses (Palomba et al., 2018).
- Bandini et al. (2007) developed a catalytic synthetic approach to 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones, showcasing the use of organic and inorganic bases for a regioselective ring-closing reaction. This method underlines the compound's utility in creating complex heteroaromatic structures (Bandini et al., 2007).
Biological and Medicinal Applications :
- Sisti et al. (2014) highlighted the synthesis of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones using vinyl selenones, noting their significant biological activities such as antifungal, antihistaminergic, and anti-serotoninergic properties. This underlines the compound's potential in medicinal chemistry (Sisti et al., 2014).
- Toche and Janrao (2015) synthesized novel derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-ones and evaluated their antimicrobial activities. The compounds exhibited promising activities against various bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Toche & Janrao, 2015).
Potential in Drug Development :
- Ashram et al. (2021) investigated pyrazino[1,2-a]indoles fused with heterocycles for their biological activity as acetylcholinesterase inhibitors, demonstrating potential therapeutic applications in treating conditions like Alzheimer's disease (Ashram et al., 2021).
- Nguyen et al. (1990) explored the antitumor activity of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, derived from a similar structural framework as 8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, indicating its potential in cancer research (Nguyen et al., 1990).
Zukünftige Richtungen
The study of nitrone derivatives, including “8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one”, shows promise for further pursuit of nitrone-type small molecules in chemotherapy . Their synthesis from vinyl selenones presents an eco-friendly and cost-effective method, which could be explored further .
Eigenschaften
IUPAC Name |
8-chloro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-9-7(5-8)6-10-11(15)13-3-4-14(9)10/h1-2,5-6H,3-4H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPARWSSWBUKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=C(C=C3)Cl)C=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one | |
CAS RN |
1361198-02-8 |
Source


|
| Record name | 8-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2757816.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2757818.png)
![3-[2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2757819.png)



![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2757827.png)

![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)
![4-Propan-2-yl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2757832.png)
![(2E)-2-[(4-methylbenzoyl)amino]-3-phenylacrylic acid](/img/structure/B2757833.png)